5'-Methyl-1'-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Overview
Description
5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
The synthesis of 5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically uses methanesulfonic acid as a catalyst and methanol as the solvent. The resulting indole derivative undergoes further reactions to introduce the spirocyclic structure and the m-tolyloxyethyl group .
Chemical Reactions Analysis
5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Scientific Research Applications
5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
5’-Methyl-1’-(2-(m-tolyloxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its spirocyclic structure and the presence of the m-tolyloxyethyl group. Similar compounds include:
(3Z)-3-(1H-Pyrrol-2-ylmethylidene)-1H-indol-2(3H)-one: Shares the indolin-2-one core but differs in the substituents at the 1 and 3 positions.
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Properties
IUPAC Name |
5'-methyl-1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-5-3-6-17(13-15)24-12-9-22-19-8-7-16(2)14-18(19)21(20(22)23)25-10-4-11-26-21/h3,5-8,13-14H,4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHYGVJKXKTGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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